molecular formula C22H44O2 B12419524 22,22,22-trideuteriodocosanoic acid

22,22,22-trideuteriodocosanoic acid

Cat. No.: B12419524
M. Wt: 343.6 g/mol
InChI Key: UKMSUNONTOPOIO-FIBGUPNXSA-N
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Description

22,22,22-trideuteriodocosanoic acid: is a deuterium-labeled analogue of docosanoic acid, also known as behenic acid. This compound is characterized by the replacement of three hydrogen atoms at the 22nd carbon position with deuterium atoms. The molecular formula of this compound is C22H41D3O2, and it has a molecular weight of 343.61 g/mol. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 22,22,22-trideuteriodocosanoic acid typically involves the deuteration of docosanoic acid. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale deuteration processes similar to those used in laboratory settings. The production requires stringent control of reaction conditions to ensure high purity and yield of the deuterated product.

Chemical Reactions Analysis

Types of Reactions: 22,22,22-trideuteriodocosanoic acid undergoes various chemical reactions typical of fatty acids, including:

    Oxidation: This reaction can convert the carboxylic acid group to other functional groups such as aldehydes or ketones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: 22,22,22-trideuteriodocosanoic acid is used as a stable isotope-labeled compound in various chemical studies. It helps in understanding reaction mechanisms and kinetics through techniques like nuclear magnetic resonance (NMR) spectroscopy.

Biology: In biological research, this compound is used to trace metabolic pathways and study lipid metabolism. The deuterium labeling allows for precise tracking of the compound within biological systems.

Medicine: In medical research, this compound is used to investigate the pharmacokinetics and dynamics of fatty acids. It helps in understanding how fatty acids are absorbed, distributed, metabolized, and excreted in the body.

Industry: This compound finds applications in the development of cosmetics and personal care products. It is used in hair conditioners and moisturizers to provide smoothing properties. Additionally, it is used in lubricating oils and as a solvent evaporation retarder in paint removers.

Mechanism of Action

The mechanism of action of 22,22,22-trideuteriodocosanoic acid is primarily related to its role as a fatty acid. In biological systems, it integrates into lipid membranes and participates in various metabolic processes. The deuterium atoms provide a unique advantage in tracing and studying these processes without altering the compound’s fundamental properties.

Comparison with Similar Compounds

    Docosanoic acid (behenic acid): The non-deuterated analogue of 22,22,22-trideuteriodocosanoic acid.

    Stearic acid: Another long-chain saturated fatty acid with 18 carbon atoms.

    Palmitic acid: A saturated fatty acid with 16 carbon atoms.

Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling. This isotopic substitution allows for detailed studies using techniques like NMR spectroscopy, which are not possible with non-labeled analogues. The deuterium atoms also provide stability and resistance to certain metabolic processes, making it a valuable tool in research.

Properties

Molecular Formula

C22H44O2

Molecular Weight

343.6 g/mol

IUPAC Name

22,22,22-trideuteriodocosanoic acid

InChI

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i1D3

InChI Key

UKMSUNONTOPOIO-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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